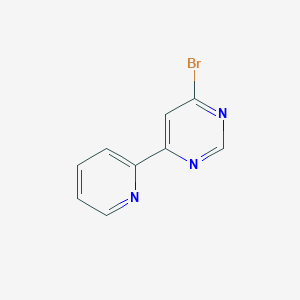

4-Bromo-6-(2-pyridyl)pyrimidine

Vue d'ensemble

Description

4-Bromo-6-(2-pyridyl)pyrimidine is a heterocyclic compound . It has a molecular formula of C9H6BrN3 and a molecular weight of 236.07 .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C9H6BrN3/c10-9-5-8(12-6-13-9)7-3-1-2-4-11-7/h1-6H . Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical and Chemical Properties Analysis

This compound has a molecular weight of 236.07 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Applications pharmacologiques

Les dérivés de la pyrimidine, y compris la « 4-Bromo-6-(2-pyridyl)pyrimidine », sont largement utilisés dans les disciplines thérapeutiques en raison de leur haut degré de diversité structurale . Ils présentent une large gamme d'activités biologiques, notamment la modulation de la leucémie myéloïde, du cancer du sein, de la fibrose pulmonaire idiopathique, des activités antimicrobiennes, antifongiques, antiparasitaires, diurétiques, antitumorales, antifilariales, des inhibiteurs de la topoisomérase II de l'ADN, des agents antituberculeux, antipaludiques et antiplasmodiques, anti-inflammatoires et analgésiques, anti-VIH, des agents cardiovasculaires et antihypertenseurs, des agents anti-ulcéreux, des activités contre les troubles capillaires, des antagonistes des récepteurs de détection du calcium, des inhibiteurs de la DPP-IV, antidiabétiques, une action agoniste ou antagoniste puissante du récepteur A2a de l'adénosine, des modulateurs du TLR8 ou de l'interféron bêta (IFN-β), une relaxation vasculaire pour l'artère ciliaire oculaire et une neuroprotection sur les cellules ganglionnaires de la rétine, des inhibiteurs de la 3-hydroxy-3-méthylglutaryl-coenzyme A (HMG-CoA) réductase et des thérapeutiques des maladies coronariennes, anticancéreux, intermédiaires clés de la vitamine B1, des inhibiteurs de la pyruvate déshydrogénase kinase .

Approches synthétiques

Les approches synthétiques appliquées dans la préparation de diazines décorées pharmacologiquement actives avec un soin particulier sur les pyrimidines (formes substituées non fusionnées) qui sont dotées d'applications cliniques . Cela comprend la synthèse de la « this compound ».

Applications biologiques

Les dérivés du pyrazole, qui comprennent la « this compound », constituent une classe spéciale de composés hétérocycliques azotés (NHCps) portant un cycle hétéroaromatique à cinq chaînons avec deux atomes d'azote adjacents dans la structure annulaire . Ces composés possèdent des propriétés synthétiques, biologiques et photophysiques diverses et précieuses .

Applications industrielles

Les bipyridines et leurs dérivés, y compris la « this compound », sont largement utilisés comme composants fondamentaux dans diverses applications, notamment les molécules biologiquement actives, les ligands dans la catalyse par les métaux de transition, les photosensibilisateurs, les viologènes et dans les structures supramoléculaires .

Applications en science des matériaux

“this compound” et ses dérivés sont utilisés en science des matériaux en raison de leur applicabilité et de leur polyvalence avérées en tant qu'intermédiaires synthétiques dans la préparation de produits chimiques pertinents .

Orientations Futures

There is interest in the synthesis of 4,6-disubstituted pyrimidines . Since an increase in the hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites, the introduction of hydrophobic groups such as phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, are expected to enhance affinity .

Mécanisme D'action

Target of Action

Pyrimidine derivatives have been known to exhibit a wide range of pharmacological effects, including anticancer activity . Therefore, it is plausible that 4-Bromo-6-(2-pyridyl)pyrimidine may interact with targets involved in cell proliferation and survival.

Mode of Action

For instance, some pyrimidine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators

Biochemical Pathways

For instance, some pyrimidine derivatives have been found to inhibit the synthesis of DNA and RNA

Result of Action

For instance, some pyrimidine derivatives have been found to induce cell death by apoptosis

Analyse Biochimique

Biochemical Properties

4-Bromo-6-(2-pyridyl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By binding to the active site of these enzymes, this compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been found to interact with other proteins involved in signal transduction pathways, further highlighting its importance in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and promotes apoptosis by inhibiting cyclin-dependent kinases . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism. These effects make this compound a promising candidate for cancer therapy research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of cyclin-dependent kinases, preventing their phosphorylation activity . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins involved in signal transduction pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cyclin-dependent kinases and induces cell cycle arrest without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and damage to healthy tissues. These findings highlight the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound interacts with enzymes such as cyclin-dependent kinases, modulating their activity and affecting downstream metabolic processes . Additionally, this compound may influence metabolic flux and metabolite levels by altering gene expression and protein activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments . This distribution is crucial for its activity, as it allows this compound to reach its target enzymes and exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cyclin-dependent kinases and other proteins involved in signal transduction pathways . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, further influencing its biochemical properties and effects.

Propriétés

IUPAC Name |

4-bromo-6-pyridin-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c10-9-5-8(12-6-13-9)7-3-1-2-4-11-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNMUCASPQDVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-bromobenzo[d]thiazole-6-carboxylate](/img/structure/B1462968.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1462977.png)

![8-[3-Bromo-4-(dimethylamino)phenyl]-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B1462978.png)

![Methyl 2-chlorobenzo[d]thiazole-6-carboxylate](/img/structure/B1462988.png)